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These application notes provide a detailed protocol for the immunofluorescent staining of
Centrosomal Protein 19 (CEP19), a key protein involved in ciliogenesis and microtubule
organization. The provided methodology is intended to guide researchers in visualizing the
subcellular localization of CEP19, which is predominantly found at the centrosome and the
basal body of primary cilia.[1][2][3]

Introduction

CEP19 is a 19 kDa protein that plays a crucial role in the early stages of primary cilia formation.
[4][5] It localizes to the mother centriole and is essential for the recruitment of ciliary vesicles.[4]
[5] CEP19 forms a complex with other centrosomal proteins, including FGFR10OP (FOP) and
CEP350, to facilitate the docking of these vesicles, a critical step in the initiation of ciliogenesis.
[4][6] Dysregulation of CEP19 has been associated with ciliopathies and morbid obesity.[1][7]
Immunofluorescence is a powerful technique to study the localization and dynamics of CEP19
in both normal and pathological conditions.

Data Presentation

The selection of a primary antibody is critical for successful immunofluorescence. The following
table summarizes commercially available antibodies for CEP19, though it is important to note
that optimal dilutions should be empirically determined by the end-user.
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Recommend
] Host o o ) Catalog
Antibody _ Applications  ed Dilution Supplier
Species Number
(IF)
CEP19
] WB, IF, IP, ] ]
Polyclonal Rabbit ELISA User-defined Proteintech 26036-1-AP
Antibody
Anti-CEP19 ) Sigma-
_ Rabbit IHC 1:200-1:500 _ HPA042323
Antibody Aldrich
CEP19
] Rabbit ICC User-defined Abcam ab221816
Antibody

Experimental Protocols

This protocol is optimized for adherent cells grown on coverslips.

Reagents and Buffers

e Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCI, 10 mM Na2HPO4, 1.8 mM
KH2PO4, pH 7.4

» Fixation Solution (4% Paraformaldehyde in PBS): In a chemical fume hood, dissolve 4 g of
paraformaldehyde in 80 mL of dH20 by heating to 60-70°C and stirring. Add 1-2 drops of 1N
NaOH to clear the solution. Add 10 mL of 10x PBS and adjust the final volume to 100 mL
with dH20. Adjust pH to 7.4. Cool to room temperature and filter. Store at 4°C for up to one
week or at -20°C for longer periods.

 Alternative Fixation Solution (Cold Methanol): 100% methanol, pre-chilled to -20°C.
e Permeabilization Buffer: 0.1-0.5% Triton™ X-100 in PBS.

o Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS
with 0.1% Triton™ X-100.

e Primary Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Tween-20.
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e Secondary Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Tween-20.

e Mounting Medium with DAPI: An anti-fade mounting medium containing 4',6-diamidino-2-
phenylindole (DAPI) for nuclear counterstaining.

Cell Culture and Preparation

o Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the
desired confluency (typically 50-70%). For studies on ciliogenesis, cells like nTERT-RPE1
can be serum-starved for 24-72 hours to induce cilia formation.[4]

o Gently wash the cells twice with room temperature PBS.

Fixation

o Paraformaldehyde (PFA) Fixation (Recommended for preserving cellular structure):
o Add 4% PFA solution to the cells, ensuring the coverslips are fully submerged.
o Incubate for 10-20 minutes at room temperature.[2]
o Wash the cells three times with PBS for 5 minutes each.
» Methanol Fixation (Can enhance the signal for some antigens):
o Add ice-cold 100% methanol to the cells.
o Incubate for 10 minutes at -20°C.[7]

o Wash the cells three times with PBS for 5 minutes each.

Permeabilization

Note: This step is not necessary if using methanol fixation as it simultaneously fixes and
permeabilizes the cells.

¢ |ncubate the PFA-fixed cells in Permeabilization Buffer for 10-15 minutes at room
temperature.[8]
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Wash the cells three times with PBS for 5 minutes each.

Blocking

Incubate the cells in Blocking Buffer for at least 30-60 minutes at room temperature in a
humidified chamber to reduce non-specific antibody binding.[9][10]

Antibody Incubation

Dilute the primary anti-CEP19 antibody in Primary Antibody Dilution Buffer to its optimal
concentration (to be determined by the user, starting with the manufacturer's
recommendation if available).

Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor® 488 goat anti-
rabbit 1IgG) in Secondary Antibody Dilution Buffer. Protect from light from this point forward.

Aspirate the wash buffer and add the diluted secondary antibody.

Incubate for 1 hour at room temperature in the dark in a humidified chamber.

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each in the
dark.

Mounting and Imaging

Briefly rinse the coverslips in dH20 to remove salt crystals.

Mount the coverslips onto glass microscope slides using a drop of mounting medium with
DAPI.

Carefully lower the coverslip to avoid air bubbles.

Seal the edges of the coverslip with nail polish and allow it to dry.
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» Store the slides at 4°C in the dark until imaging.

» Visualize the staining using a fluorescence or confocal microscope. CEP19 should appear as
distinct puncta at the centrosomes or the base of primary cilia.

Mandatory Visualization
Experimental Workflow for CEP19 Immunofluorescence
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Caption: Workflow for CEP19 immunofluorescence staining.
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Caption: CEP19's role in initiating ciliogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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